![molecular formula C9H9NO3 B1610461 ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 35405-94-8](/img/structure/B1610461.png)

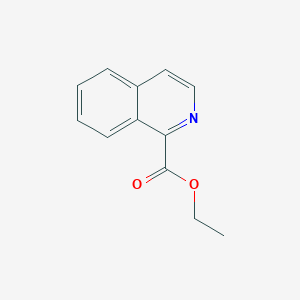

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Vue d'ensemble

Description

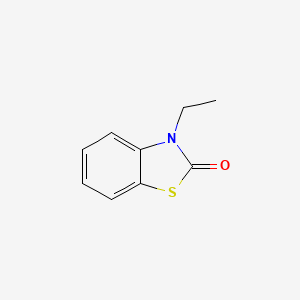

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.175 g/mol . The compound is related to heteropentalenes, which contain two heteroatoms in the entire structure .

Synthesis Analysis

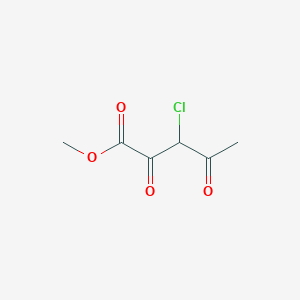

The synthesis of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate follows the Hemetsberger–Knittel protocol, which involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene . Another synthesis method involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Molecular Structure Analysis

The molecular structure of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole core with an ethyl carboxylate group attached . The structure is related to heteropentalenes, containing two heteroatoms in the entire structure .Chemical Reactions Analysis

The chemical reactions involving ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are complex and involve multiple steps. The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes . Another reaction involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are not fully known as the melting point, boiling point, density, and refractive index are not available .Applications De Recherche Scientifique

Application 1: Synthesis of Heteropentalenes

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of heteropentalenes, specifically furo-, thieno- and seleno [3,2- b ]pyrroles . These compounds are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .

- Methods of Application or Experimental Procedures: The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

- Results or Outcomes: The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulphur and selen heteroatoms containing structural analogues and bis pyrroles .

Application 2: Synthesis of New Derivatives

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of new derivatives of furo [3,2-b]pyrrole .

- Methods of Application or Experimental Procedures: The Vilsmeier-Haack reaction of 4H-furo [3,2-b]pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo [3,2- b]pyrrole-5-carboxylate, which served as a starting compound for synthesis of furo [3,2-b]pyrrole-2- aldoxime and methyl 2- [ (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo [3,2-b]pyrrole-5- carboxylate .

- Results or Outcomes: The hydrazinolysis of 1 was prepared by carbohydrazide 2, which subsequently reacted with aldehydes to form of derivatives 3 .

Application 3: Synthesis of Thiazolo[5,4-d]thiazoles

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of thiazolo[5,4-d]thiazoles . These compounds are representatives of the aromatic heteropentalene with four heteroatoms in the structure—twinned N and S, two for each of the five-membered rings .

- Methods of Application or Experimental Procedures: The synthetic approach towards thiazolo[5,4-d]thiazoles represents a more straightforward route, according to the Ketcham cyclocondensation . Proceeding with the Ketcham process is more challenging since it occurs stepwise and the formation of by-products is obvious .

- Results or Outcomes: Thiazolo[5,4-d]thiazoles have become of interest to materials science .

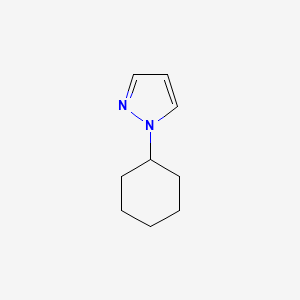

Application 4: Synthesis of Pyrazole Derivatives

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of pyrazole derivatives .

- Methods of Application or Experimental Procedures: Pyrazole derivatives were prepared by the reaction of azlactone with derivatives . Reactions were carried out under microwave irradiation or at classical heating .

- Results or Outcomes: The synthesis resulted in new pyrazole derivatives .

Application 5: Synthesis of Furo[2,3-b]pyrroles

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in a carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles .

- Methods of Application or Experimental Procedures: The reaction provides a concise access to bicyclic furo[2,3-b]pyrroles derivatives in excellent selectivity . A main challenge in this reaction is chemoselective reaction of the two aldehyde moieties in the enedial substrates .

- Results or Outcomes: The chemoselectivity observed is due to an oxidation event of the Breslow intermediate which provides a very significant increase to the chemoselectivity .

Application 6: Antibacterial Activity

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: Furo[3,2-b]pyrrole derivatives, which can be synthesized from ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, have been studied for their antibacterial activity .

- Methods of Application or Experimental Procedures: Furo[3,2-b]pyrrole derivatives can be formylated under Vilsmeier-Haack reaction conditions .

- Results or Outcomes: The 2-formylated products are obtained preferably . These compounds have shown potential in antibacterial applications .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNABKJKQNGGLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508422 | |

| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

35405-94-8 | |

| Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)